molecular formula C23H46BrNO B12532730 11-Bromo-N-dodecylundecanamide CAS No. 798557-91-2

11-Bromo-N-dodecylundecanamide

Cat. No.: B12532730
CAS No.: 798557-91-2
M. Wt: 432.5 g/mol
InChI Key: IATZBKNXGCVYRI-UHFFFAOYSA-N
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Description

11-Bromo-N-dodecylundecanamide is a brominated amide compound with the molecular formula C23H46BrNO It is characterized by a long aliphatic chain, which imparts hydrophobic properties, and a bromine atom, which makes it reactive in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromo-N-dodecylundecanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-dodecylundecanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: 11-Bromo-N-dodecylundecanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecylundecanamide.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted amides.
  • Oxidation reactions produce brominated carboxylic acids.
  • Reduction reactions result in the formation of dodecylundecanamide.

Scientific Research Applications

11-Bromo-N-dodecylundecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Bromo-N-dodecylundecanamide involves its interaction with biological membranes due to its hydrophobic aliphatic chain. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound may interfere with enzymatic pathways by forming covalent bonds with active site residues.

Comparison with Similar Compounds

    N-dodecylundecanamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    11-Chloro-N-dodecylundecanamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.

    11-Iodo-N-dodecylundecanamide: Contains an iodine atom, which can lead to different halogen bonding interactions and reactivity.

Uniqueness: 11-Bromo-N-dodecylundecanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

798557-91-2

Molecular Formula

C23H46BrNO

Molecular Weight

432.5 g/mol

IUPAC Name

11-bromo-N-dodecylundecanamide

InChI

InChI=1S/C23H46BrNO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-22H2,1H3,(H,25,26)

InChI Key

IATZBKNXGCVYRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCCCCCCCCBr

Origin of Product

United States

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